molecular formula C20H12O3 B13331091 7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene CAS No. 72485-26-8

7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene

Cat. No.: B13331091
CAS No.: 72485-26-8
M. Wt: 300.3 g/mol
InChI Key: CTXVUJJABIHCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene (BPDE), also termed benzo[a]pyrene diol-epoxide, is the ultimate carcinogenic metabolite of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) prevalent in environmental pollutants like tobacco smoke and industrial emissions . BaP undergoes sequential metabolic activation via cytochrome P450 (CYP) enzymes (notably CYP1A1 and CYP1B1) and epoxide hydrolase, forming BPDE . BPDE’s carcinogenicity arises from its ability to form covalent DNA adducts, primarily at guanine residues, leading to mutations and genomic instability . The (±)-anti-BPDE stereoisomer is the most studied due to its high mutagenicity and relevance in tobacco-related cancers .

Properties

CAS No.

72485-26-8

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),3(5),9,11,13(21),14,16,18-nonaene-6,7-diol

InChI

InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-18,21-22H

InChI Key

CTXVUJJABIHCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6=C(O6)C(C5O)O)C=C2

Origin of Product

United States

Preparation Methods

Enantioselective Epoxidation

One of the most efficient and controlled methods involves Jacobsen-type enantioselective epoxidation of the dihydrobenzo[a]pyrene precursor. This approach utilizes chiral catalysts to induce stereoselectivity, producing predominantly the anti-epoxide stereoisomer. The process is summarized as follows:

Step Description Reagents & Conditions References
1 Enantioselective epoxidation Chiral manganese-salen catalyst, oxidant (e.g., iodosylbenzene), solvent (e.g., dichloromethane), temperature control
2 Cleavage of epoxide to diol Potassium hydroxide in dimethyl sulfoxide (DMSO)
3 Purification Crystallization and chromatography

This method yields trans-7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo[a]pyrene with high enantiomeric excess, critical for studying stereospecific biological activities.

Oxidation of Dihydroxybenzo[a]pyrene

Another pathway involves oxidation of BP-7,8-diol using chemical oxidants such as peracids or enzymatic systems like lipoxygenases, which mimic in vivo metabolic processes:

Step Description Reagents & Conditions References
1 Oxidation of BP-7,8-diol Meta-chloroperbenzoic acid (m-CPBA) or enzymatic oxidation with lipoxygenases ,
2 Formation of the epoxide Controlled temperature, inert atmosphere ,
3 Isolation Liquid-liquid extraction, chromatography

This method models biological epoxidation pathways, providing insights into metabolic activation.

Autoxidation via Sulfite Autoxidation System

Recent studies have demonstrated that autoxidation processes involving sulfur dioxide and (bi)sulfite ions can generate reactive epoxides, including 7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo[a]pyrene , through radical-mediated mechanisms:

Step Description Reagents & Conditions References
1 Initiation of sulfite autoxidation (Bi)sulfite in neutral aqueous media, presence of oxygen ,
2 Radical formation Sulfur trioxide radical anion formation detected by ESR ,
3 Radical-mediated epoxidation Formation of peroxyl radicals, reaction with BP-7,8-diol ,
4 Product isolation Extraction, chromatographic separation ,

This pathway is significant in environmental chemistry, simulating in vivo conditions where sulfur dioxide acts as a cocarcinogen.

Reaction Conditions and Optimization

Parameter Typical Range Effect References
Temperature 0°C to room temperature Controls stereoselectivity and yield ,
Solvent Dichloromethane, DMSO Ensures solubility and reaction control ,
Oxidant m-CPBA, iodosylbenzene, enzymatic systems Affects epoxide stereochemistry ,
Catalysts Chiral manganese-salen complexes Achieves enantioselectivity

Summary of Research Findings

Method Advantages Limitations References
Enantioselective epoxidation High stereoselectivity, control over stereochemistry Requires specialized catalysts
Chemical oxidation Mimics biological pathways, scalable Less stereoselective, potential side products ,
Autoxidation via sulfite system Environmentally relevant, models in vivo processes Radical pathways less controllable ,

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can break the oxirane ring, leading to the formation of diols.

    Substitution: Aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is an organic compound with the molecular formula C20H14O3C_{20}H_{14}O_3 . It is a metabolite and derivative of benzo[a]pyrene, a component of tobacco smoke . The compound results from oxidation, which introduces hydroxyl and epoxide functionalities . The carcinogenic properties of tobacco smoking are attributed in part to this compound binding and inactivating the tumor suppression ability of certain genes, leading to genetic mutations and potentially cancer .

Structure

Pyrene features a polycyclic aromatic hydrocarbon composed of four benzene rings fused together. These rings form a planar aromatic arrangement, approximating a rhombus . Benzo[a]pyrene, a derivative, includes a fifth benzene ring fused to the pyrene system and is found in tobacco smoke, acting as a procarcinogen that contributes to the carcinogenic and mutagenic effects of smoking . Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, a metabolite of benzo[a]pyrene, is created through the addition of vicinal hydroxyl and epoxide functional groups to the fifth benzene ring . These oxidations are stereoselective, yielding enantiomers with hydroxyl groups on opposite sides of the pyrene plane and the epoxide on the same side as its adjacent hydroxyl group . (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is specifically the (7R,8S,8aR,9aS) stereoisomer .

Carcinogenic Activity

Mechanism of Action

The mechanism of action of 7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

BPDE belongs to a class of diol-epoxides derived from PAHs. Its biological activity and metabolic pathways are compared below with structurally and functionally related compounds.

Structural Analogs: Fjord vs. Bay Region Diol-Epoxides

  • Benzo[c]phenanthrene Diol-Epoxide (BcPDE): BcPDE, a fjord region diol-epoxide, exhibits higher mammary carcinogenicity in rats than BPDE. At 12.2 μmol doses, BcPDE induced significantly more fibroadenomas and adenocarcinomas compared to BPDE, highlighting the role of steric hindrance in fjord regions enhancing DNA adduct persistence . Key Data:
Compound Tumor Incidence (Mammary) Primary DNA Adduct Type
BcPDE (fjord) 85% adenocarcinoma Bulky, persistent
BPDE (bay) 40% adenocarcinoma r7,t8,t9,c10-tetrol
  • Benzo[b]fluoranthene Diol-Epoxide :
    Similar to BPDE, this compound forms diol-epoxides via CYP-mediated activation but shows lower tumorigenicity in murine models, possibly due to differences in adduct repair efficiency .

Stereoisomeric Differences

BPDE exists as anti- and syn-diol-epoxide isomers, with distinct biological outcomes:

  • anti-BPDE (diol-epoxide I) :
    • Higher mutagenicity in Salmonella typhimurium TA1538 (4× more potent than syn isomer) but rapid hydrolysis (half-life ~30 seconds in vitro) .
    • Predominantly forms cis-syn tetrols upon hydrolysis, correlating with DNA adducts in human lung cells .
  • syn-BPDE (diol-epoxide II) :
    • Lower mutagenicity but greater stability (half-life ~6–12 minutes), enabling prolonged interaction with DNA .

Metabolic Pathways: CYP vs. Aldo-Keto Reductase (AKR) Activation

  • BPDE (CYP-dependent) :
    Activated by CYP1A1/1B1 to form electrophilic epoxides that bind DNA. Human liver microsomes show P-450NF (CYP3A4) as the major enzyme for BPDE activation .
  • B[a]P-7,8-trans-Dihydrodiol (AKR-dependent): Oxidized by AKRs to benzo[a]pyrene-7,8-dione, a redox-active quinone generating reactive oxygen species (ROS) and 8-oxo-dGuo DNA lesions. This pathway contributes to oxidative stress-driven carcinogenesis, distinct from BPDE’s direct adduction .

Comparative Mutagenicity and Stability

Compound Mutagenicity (TA98 strain) Half-Life (in vitro) Primary Genotoxic Mechanism
anti-BPDE 1.5–4× higher than syn 30 seconds DNA adducts (dG-N²-BPDE)
9,10-Epoxy-7,8,9,10-tetrahydroBaP Higher than anti-BPDE <1 minute DNA strand breaks
B[a]P-7,8-dione (AKR product) Moderate Stable ROS-mediated 8-oxo-dGuo

Environmental Modulation of Activity

  • Nitrite/Sulfite Exposure : Enhances BPDE formation in human leukocytes by 2–3×, likely through reactive intermediate stabilization .
  • E-Cigarette Aerosols: Increase CYP1A1/1B1 expression, elevating BPDE-DNA adducts in oral keratinocytes .

Research Findings and Implications

  • Species-Specific Metabolism : Rodent CYP isoforms differ from humans, limiting extrapolation of BPDE studies. For example, human P-450NF is critical for BPDE activation, whereas rat models emphasize P1-450 .
  • Topical vs. Metabolic Exposure: Direct application of BPDE to mouse skin results in rapid clearance (t1/2 ~6 minutes) and lower tumorigenicity compared to intracellular generation from BaP, underscoring context-dependent carcinogenicity .
  • Inhibitors: Anthraflavic acid suppresses BPDE mutagenicity by forming non-covalent complexes, suggesting therapeutic strategies targeting diol-epoxide interactions .

Biological Activity

7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene (BPDE) is a significant metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) that poses serious health risks due to its carcinogenic properties. BPDE is formed through metabolic activation and has been implicated in various biological activities, particularly in relation to cancer development and neurotoxicity.

  • Molecular Formula : C20H14O3
  • Molecular Weight : 302.3234
  • CAS Registry Number : 60268-85-1

BPDE exerts its biological effects primarily through the formation of DNA adducts. This compound covalently binds to DNA, leading to mutations that can initiate carcinogenesis. The binding occurs via a ring-opening mechanism that alkylates nucleobases, particularly guanine, resulting in distorted DNA structures. This interaction is crucial as it can inactivate tumor suppressor genes such as p53, which is often mutated in human cancers

5
.

Carcinogenicity

Research indicates that BPDE is a potent carcinogen. In studies involving mouse models, topical application of BPDE resulted in tumor formation, demonstrating its strong tumorigenic potential compared to its parent compound BaP. Specifically, BPDE was found to be more effective than benzo(a)pyrene 7,8-oxide in eliciting tumors . The compound's ability to induce tumors correlates with its capacity to form DNA adducts and disrupt normal cellular functions.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of BPDE. In human neuroblastoma cell lines (SH-SY5Y), BPDE exposure led to both apoptosis and ferroptosis—an iron-dependent form of cell death characterized by lipid peroxidation. Specifically, it was shown that BPDE induced significant oxidative stress and lipid peroxidation, leading to neuronal cell death. The involvement of the Nrf2 pathway was noted, where BPDE downregulated protective genes while upregulating stress response genes like HO-1 .

Study on Carcinogenic Activity

A study conducted on mice revealed that topical application of 0.15 µmol of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene resulted in tumor formation comparable to BaP. This study established that the compound is a proximate carcinogen and emphasized the importance of metabolic activation in its carcinogenicity .

Neurotoxic Effects Investigation

In another investigation focusing on the neurotoxic effects of BPDE, researchers treated SH-SY5Y cells with varying concentrations of BPDE. They observed that at a concentration of 0.5 µM for 24 hours, cell apoptosis occurred; however, prolonged exposure (72 hours) at 1.0 µM resulted in ferroptosis. The study concluded that targeting ferroptosis could be a viable strategy for mitigating BPDE-induced neurotoxicity .

Table: Summary of Biological Activities

Activity Effect Reference
CarcinogenicityInduces tumors in mouse skin
NeurotoxicityCauses apoptosis and ferroptosis in neurons
DNA Adduct Formation

Q & A

Q. What are the optimal synthetic routes for producing 7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene (BPDE) in laboratory settings?

BPDE is typically synthesized via enzymatic or chemical epoxidation of its precursor, 7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene (BP-7,8-diol). A validated method involves using m-chloroperbenzoic acid for epoxidation under anhydrous conditions, followed by purification via preparative HPLC to isolate stereoisomers (e.g., anti- vs. syn-BPDE) . NMR spectroscopy (¹H and ¹³C) is critical for confirming structural integrity and stereochemistry, as demonstrated in studies isolating multi-gram quantities of precursors .

Q. How is BPDE structurally characterized, and what analytical techniques are essential for quality control?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Separates BPDE stereoisomers based on retention times and polarity differences .
  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation via chemical shifts (e.g., epoxide protons at δ 4.5–5.5 ppm) and coupling constants .
  • Mass Spectrometry (MS) : Validates molecular weight (302.32 g/mol for BPDE) and fragmentation patterns, with ESI-MS being preferred for polar derivatives .

Q. What are the primary metabolic pathways leading to BPDE formation in biological systems?

BPDE is formed via cytochrome P450-mediated oxidation of benzo(a)pyrene (BaP) to BP-7,8-epoxide, followed by epoxide hydrolase-catalyzed hydrolysis to BP-7,8-diol. Subsequent epoxidation at the 9,10 position by P450 enzymes generates BPDE. Fungal models, such as Cunninghamella elegans, replicate this pathway, producing BPDE and hydroxylated derivatives detectable via HPLC .

Advanced Research Questions

Q. How do stereochemical differences in BPDE isomers influence mutagenicity and DNA adduct formation?

The anti-BPDE isomer exhibits higher mutagenicity due to its ability to form stable covalent adducts with DNA, particularly at guanine N² positions. This is attributed to its bay-region diol epoxide configuration, which aligns optimally with DNA’s major groove. In contrast, syn-BPDE shows reduced reactivity. Methods like chiral chromatography and X-ray crystallography are used to resolve isomers and study adduct topology .

Q. What experimental models are suitable for studying BPDE’s carcinogenic mechanisms in vivo?

  • Rodent models : BPDE-DNA adducts are quantified in lung and liver tissues using ³²P-postlabeling or LC-MS/MS.
  • Human cell lines : Cultured bronchial epithelial cells (e.g., BEAS-2B) are exposed to BPDE to assess adduct persistence and repair kinetics via immunofluorescence or Comet assays .
  • In silico approaches : Molecular dynamics simulations predict adduct-induced DNA distortion, validated by NMR-based structural analysis .

Q. How can contradictory data on BPDE’s mutagenic potency across studies be resolved?

Discrepancies often arise from:

  • Variability in stereoisomer purity : Impure samples skew dose-response curves. Rigorous HPLC purification and chiral column validation are essential .
  • Metabolic activation differences : Liver S9 fractions vs. recombinant enzymes may yield varying epoxidation efficiency. Standardizing metabolic systems (e.g., P450 1A1/1B1 co-expression) improves reproducibility .

Q. What role do sulfonation and glucuronidation play in modulating BPDE’s bioavailability and toxicity?

Phase II metabolism converts BPDE into polar conjugates (e.g., BPDE-sulfonate), reducing its DNA-binding capacity. However, sulfite ions can paradoxically enhance mutagenicity by stabilizing reactive intermediates. Analytical strategies like LC-UV/ESI-MS track conjugate formation and stability in hepatic microsomal assays .

Methodological Challenges and Solutions

Q. What strategies mitigate BPDE’s instability during experimental workflows?

  • Storage : Lyophilized BPDE is stable at -80°C under inert gas (argon). Solutions in anhydrous DMSO retain activity for ≤72 hours at -20°C .
  • In situ generation : Use of microsomal preparations to produce BPDE immediately before assays avoids degradation .

Q. How can researchers differentiate BPDE adducts from background oxidative DNA damage?

  • Isotope dilution mass spectrometry : Stable isotope-labeled internal standards (e.g., ¹⁵N-DNA) improve adduct quantification accuracy.
  • Antibody-based detection : Monoclonal antibodies specific for BPDE-guanine adducts (e.g., 8E11) enable selective immunohistochemical staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.